Product packaging for Phenyl 2-bromo-2-propyl ketone(Cat. No.:CAS No. 10409-54-8)

Phenyl 2-bromo-2-propyl ketone

Cat. No.: B084759
CAS No.: 10409-54-8
M. Wt: 227.1 g/mol
InChI Key: QMOSZSHTSOWPRX-UHFFFAOYSA-N
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Description

Significance of Alpha-Halogenated Ketones as Synthetic Intermediates

Alpha-halogenated ketones are pivotal building blocks in organic synthesis due to the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. mdpi.com This dual reactivity allows for a diverse range of reactions, including nucleophilic substitutions, elimination reactions, and rearrangements. fiveable.menih.gov The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, increasing the susceptibility of the α-carbon to nucleophilic attack. nih.gov

These compounds serve as precursors for the synthesis of a multitude of more complex molecules, including various nitrogen-, sulfur-, and oxygen-containing heterocycles, some of which exhibit significant biological activity. mdpi.comresearchgate.net The ability to introduce a halogen at the alpha position of a ketone provides a strategic handle for further functionalization, enabling chemists to construct intricate molecular architectures with greater efficiency. fiveable.me The reaction to form α-halo ketones typically proceeds through the formation of an enolate ion, which then acts as a nucleophile to attack a halogen molecule. fiveable.me

Overview of Phenyl 2-bromo-2-propyl ketone's Role in Chemical Transformations

This compound, also known as 2-bromo-2-methyl-1-phenylpropan-1-one, is a specific α-halo ketone that exemplifies the synthetic utility of this class of compounds. nih.gov Its structure, featuring a phenyl group, a carbonyl group, and a bromine atom on a tertiary carbon, provides a unique combination of steric and electronic properties that influence its reactivity.

This compound serves as a key intermediate in various organic reactions. For instance, it can undergo nucleophilic substitution reactions where the bromine atom is displaced by a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. It is also a precursor in reactions such as the Favorskii rearrangement, where treatment with a base can lead to the formation of carboxylic acid derivatives. wikipedia.org Furthermore, reductive dehalogenation of this compound can generate a specific enolate, which can then participate in subsequent reactions like aldol (B89426) condensations or alkylations. wikipedia.org

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC10H11BrO
Molecular Weight227.101 g/mol
AppearanceClear yellow liquid
Boiling Point253 °C at 760 mmHg
Density1.358 g/cm³
Flash Point48.2 °C

Table 1: Physical and Chemical Properties of this compound nih.govlookchem.com

The strategic placement of the bromine atom on the tertiary carbon of this compound makes it a valuable tool for synthetic chemists to introduce a benzoyl group and a gem-dimethyl group into a target molecule, facilitating the construction of complex organic structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO B084759 Phenyl 2-bromo-2-propyl ketone CAS No. 10409-54-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-methyl-1-phenylpropan-1-one
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InChI

InChI=1S/C10H11BrO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOSZSHTSOWPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146274
Record name Phenyl 2-bromo-2-propyl ketone
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Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10409-54-8
Record name 2-Bromoisobutyrophenone
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Record name Phenyl 2-bromo-2-propyl ketone
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Record name Phenyl 2-bromo-2-propyl ketone
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Record name Phenyl 2-bromo-2-propyl ketone
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Record name PHENYL 2-BROMO-2-PROPYL KETONE
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Ii. Synthetic Methodologies for Phenyl 2 Bromo 2 Propyl Ketone

Direct Halogenation of Ketones

The most common route for the synthesis of Phenyl 2-bromo-2-propyl ketone involves the direct bromination of the alpha-carbon of propiophenone (B1677668). This can be accomplished through various methods, including traditional acid-catalyzed reactions and more recent green chemistry approaches.

Acid-Catalyzed Alpha-Bromination of Propiophenones

The acid-catalyzed alpha-bromination of ketones like propiophenone is a fundamental and widely used reaction in organic synthesis. masterorganicchemistry.comchemistrysteps.comnih.gov This method relies on the conversion of the ketone to its enol form, which then acts as a nucleophile. masterorganicchemistry.comlibretexts.org

The alpha-bromination of propiophenone is typically carried out by treating the ketone with bromine (Br₂) in the presence of an acid catalyst. masterorganicchemistry.com Acetic acid is a commonly used solvent and catalyst for this reaction. masterorganicchemistry.comchemistrysteps.comlibretexts.org Other acids such as hydrobromic acid (HBr) can also be employed. masterorganicchemistry.com The reaction generally proceeds by adding bromine to a solution of the ketone in the acidic solvent. mdpi.com In some procedures, the reaction mixture is irradiated with a microwave to accelerate the process. mdpi.com An alternative to liquid bromine is the use of N-bromosuccinimide (NBS) as a brominating agent, often in the presence of a catalytic amount of p-toluenesulfonic acid. scirp.org

A specific example of a synthesis involves reacting propiophenone with hydrobromic acid and then slowly adding an oxidizing agent like sodium chlorate (B79027) to generate bromine in situ. google.com This method can produce α-bromopropiophenone in high yield. google.com

Table 1: Exemplary Reaction Conditions for Acid-Catalyzed Alpha-Bromination

KetoneBrominating AgentAcid/SolventConditionsProductReference
PropiophenoneBromine (Br₂)Acetic AcidMicrowave irradiation2-Bromopropiophenone mdpi.com
PropiophenoneHydrobromic Acid/Sodium Chlorate-Stirring at room temperatureα-Bromopropiophenone google.com
AcetophenoneN-Bromosuccinimide (NBS)p-Toluenesulfonic acid/[bmim]PF₆Room temperatureα-Bromoacetophenone scirp.org

Note: This table provides examples and is not exhaustive.

The mechanism of acid-catalyzed alpha-halogenation proceeds through several key steps. masterorganicchemistry.comlibretexts.orgjove.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This increases the electrophilicity of the carbonyl carbon and facilitates the subsequent enolization. masterorganicchemistry.comlibretexts.orgjove.com

Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the alpha-carbon, leading to the formation of an enol intermediate. masterorganicchemistry.comlibretexts.org This step is typically the rate-determining step of the reaction. libretexts.org

Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule (Br₂). masterorganicchemistry.comlibretexts.org This results in the formation of a new carbon-bromine bond at the alpha-position and a protonated carbonyl group. libretexts.org

Deprotonation: Finally, a weak base removes the proton from the carbonyl oxygen, regenerating the carbonyl group and yielding the alpha-bromo ketone product along with the acid catalyst. masterorganicchemistry.comlibretexts.org

A key feature of the acid-catalyzed mechanism is that it generally leads to monohalogenation. The introduction of an electron-withdrawing halogen atom on the alpha-carbon deactivates the carbonyl oxygen towards further protonation, thus hindering subsequent enolization and halogenation. pressbooks.pub

For unsymmetrical ketones, the regioselectivity of alpha-halogenation under acidic conditions is governed by the stability of the enol intermediate. Halogenation typically occurs at the more substituted alpha-carbon because it forms the more stable, more substituted enol. chemistrysteps.comjove.com This is a result of thermodynamic control. stackexchange.com

If the alpha-carbon is a stereocenter, the acid-catalyzed halogenation proceeds through a planar enol intermediate, which leads to a racemic mixture of the products. libretexts.orgfiveable.me

Green Chemistry Approaches to Alpha-Bromination of Aromatic Ketones

In recent years, there has been a growing interest in developing more environmentally friendly methods for chemical synthesis. For the alpha-bromination of aromatic ketones, this has led to the exploration of greener catalysts and reaction media.

An efficient and environmentally conscious method for the alpha-bromination of aryl ketones utilizes aqueous hydrobromic acid as the bromine source in the presence of a copper nitrate (B79036) catalyst and molecular oxygen as the oxidant. lookchem.comfigshare.com This catalytic system is advantageous as it uses inexpensive and readily available reagents and produces water as the only byproduct, demonstrating good atom economy. lookchem.comfigshare.com The reaction is typically carried out by stirring the aryl ketone with copper(II) nitrate in water, followed by the dropwise addition of aqueous hydrobromic acid under an oxygen atmosphere at an elevated temperature (e.g., 70 °C). lookchem.com This method has been shown to be effective for a variety of aromatic ketones, providing good to excellent yields of the corresponding alpha-bromo ketones. lookchem.com

Table 2: Comparison of Traditional vs. Green Bromination Method

FeatureAcid-Catalyzed Bromination (Traditional)Copper Nitrate-Catalyzed Bromination (Green)
Bromine Source Liquid Bromine (Br₂) or NBSHydrobromic Acid (HBr)
Oxidant Not always requiredMolecular Oxygen (O₂)
Catalyst Strong acids (e.g., HBr, Acetic Acid)Copper Nitrate (Cu(NO₃)₂)
Solvent Organic solvents (e.g., Acetic Acid)Water
Byproducts Acidic byproductsWater
Environmental Impact HigherLower
Environmental and Economic Advantages of Green Synthesis Methods

Green synthesis methods for α-haloketones, including this compound, offer significant environmental and economic benefits over traditional approaches. mdpi.comajast.net These advantages stem from the core principles of green chemistry, which prioritize the use of less hazardous materials, reduction of waste, and increased energy efficiency. ajast.net

One of the primary environmental benefits is the move away from hazardous and corrosive reagents like elemental bromine (Br₂). iau.irchemistryviews.org Traditional methods often generate toxic byproducts and require organic solvents that are themselves environmental pollutants. iau.irwikipedia.org In contrast, green alternatives utilize safer and more environmentally benign reagents. For instance, the use of hydrogen peroxide (H₂O₂) in combination with hydrobromic acid (HBr) is a prominent green method for the bromination of ketones. iau.irrsc.orgresearchgate.netrsc.orgresearchgate.net This system is advantageous as water is the only significant byproduct, minimizing waste and environmental impact. iau.irrsc.org

Solvent-free or "neat" reaction conditions represent another cornerstone of green synthesis in this context. iau.irdongguk.edubenthamdirect.comresearchgate.netpsu.edu By eliminating the need for organic solvents, these methods reduce volatile organic compound (VOC) emissions and simplify product purification, which often involves energy-intensive distillation or chromatography. mdpi.compsu.edu Microwave-assisted synthesis is a technique that often complements solvent-free reactions, offering rapid heating and significantly shorter reaction times, which translates to energy savings. benthamdirect.comresearchgate.net

From an economic standpoint, green synthesis methods can be more cost-effective. The use of inexpensive and abundant reagents like H₂O₂ and HBr contributes to lower raw material costs. rsc.orgrsc.org Furthermore, the simplification of work-up procedures and the potential for reagent recycling, as seen with reagents like N-bromosuccinimide (NBS), can lead to substantial savings in both materials and labor. benthamdirect.comresearchgate.net The increased efficiency and higher yields often associated with these methods also enhance their economic viability. mdpi.combenthamdirect.comresearchgate.net

The following table summarizes some of the key advantages of green synthesis methods for α-haloketones:

Advantage Description Supporting Evidence
Reduced Hazard Avoids the use of toxic and corrosive elemental halogens. iau.irchemistryviews.orgUse of H₂O₂/HBr systems. iau.irrsc.orgresearchgate.netrsc.orgresearchgate.net
Waste Minimization Generates fewer and less harmful byproducts. iau.irrsc.orgWater is the primary byproduct in H₂O₂/HBr reactions. iau.ir
Solvent Reduction Eliminates or reduces the use of hazardous organic solvents. mdpi.compsu.eduSolvent-free and "on water" reaction conditions. iau.irrsc.orgdongguk.edubenthamdirect.comresearchgate.netpsu.edu
Energy Efficiency Requires less energy due to shorter reaction times and milder conditions. benthamdirect.comresearchgate.netMicrowave-assisted synthesis. benthamdirect.comresearchgate.net
Economic Viability Utilizes cheaper reagents and simpler procedures, leading to cost savings. rsc.orgrsc.orgInexpensive reagents like H₂O₂ and HBr are used. rsc.orgrsc.org
Improved Safety Safer handling due to less hazardous materials and conditions. ajast.netReplacement of elemental bromine with safer alternatives. iau.ir

Alternative Synthetic Routes to this compound Analogs

Bromination of Aryl Ketones (General Methods)

The direct α-halogenation of aryl ketones is a fundamental and widely used method for preparing α-halo ketones, which are valuable intermediates in organic synthesis. mdpi.comwikipedia.org

The classical approach to α-bromination of aryl ketones involves the use of elemental bromine (Br₂) in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The acid, such as hydrobromic acid (HBr) or acetic acid, catalyzes the formation of the enol tautomer of the ketone. masterorganicchemistry.commasterorganicchemistry.com This enol form is the nucleophilic species that attacks the electrophilic bromine, leading to the α-brominated product. masterorganicchemistry.com While effective, this method has drawbacks, including the hazardous nature of Br₂ and the potential for side reactions, such as aromatic ring bromination, especially in activated systems. iau.irrsc.orgresearchgate.net

A greener and often more selective alternative involves the in-situ generation of bromine from the oxidation of HBr with an oxidizing agent like hydrogen peroxide (H₂O₂). rsc.orgresearchgate.netrsc.orgresearchgate.net This method avoids the direct handling of liquid bromine and often proceeds under milder conditions. rsc.orgresearchgate.net The H₂O₂/HBr system can be highly effective for the monobromination of various ketones. rsc.orgresearchgate.netresearchgate.net The reaction rate and selectivity can be influenced by the concentrations of the reagents and the reaction temperature. iau.ir

The table below provides a general overview of these two bromination methods:

Reagent System Mechanism Advantages Disadvantages
Br₂ / Acid Catalyst Acid-catalyzed enol formation followed by electrophilic attack on Br₂. masterorganicchemistry.commasterorganicchemistry.comWell-established method.Hazardous Br₂, potential for side reactions. iau.irrsc.orgresearchgate.net
H₂O₂ / HBr In-situ generation of Br₂ via oxidation of HBr. rsc.orgresearchgate.netrsc.orgresearchgate.netGreener, avoids handling of Br₂, often more selective. rsc.orgresearchgate.netReaction conditions may need optimization for different substrates. iau.ir

The choice of solvent can significantly impact the outcome of bromination reactions of aryl ketones. Solvents not only dissolve the reactants but can also influence reaction rates and selectivity by stabilizing intermediates and transition states. google.commasterorganicchemistry.com

Acetic acid is a commonly used polar protic solvent in bromination reactions. google.com Its acidic nature can assist in the acid-catalyzed enolization of the ketone, a key step in the reaction mechanism. masterorganicchemistry.com It has been shown to lead to high yields in relatively short reaction times for the bromination of certain ketones. google.com

Dichloromethane (B109758) is a polar aprotic solvent that is also frequently employed. google.commasterorganicchemistry.com While it does not participate in proton transfer to the same extent as acetic acid, its polarity can help to dissolve the reactants and stabilize polar intermediates. masterorganicchemistry.com From an industrial perspective, the lower boiling point of dichloromethane compared to acetic acid can be advantageous for product purification through distillation. google.com

The selection of the solvent often involves a trade-off between reaction efficiency and practical considerations like ease of removal and environmental impact. wikipedia.org

The following table compares the general effects of acetic acid and dichloromethane in bromination reactions:

Solvent Type Role in Bromination Advantages Disadvantages
Acetic Acid Polar Protic masterorganicchemistry.comCan act as a catalyst for enolization. masterorganicchemistry.comCan lead to high yields and fast reactions. google.comHigher boiling point can make removal more difficult. google.com
Dichloromethane Polar Aprotic masterorganicchemistry.comSolubilizes reactants and stabilizes intermediates. masterorganicchemistry.comLower boiling point facilitates easier product purification. google.comLess effective at promoting enolization compared to protic acids.

Preparation via Alpha, Beta-Unsaturated Ketone Intermediates (e.g., Chalcones)

An alternative strategy for the synthesis of α-haloketone analogs involves the use of α,β-unsaturated ketones, such as chalcones, as intermediates. mdpi.comorganic-chemistry.org Chalcones are readily prepared through the Claisen-Schmidt condensation of an aryl ketone with an aryl aldehyde. researchgate.netlibretexts.org

The synthesis of α,β-unsaturated ketones, which can then be converted to α-haloketones, often begins with an aldol (B89426) condensation reaction. libretexts.org In a typical Claisen-Schmidt condensation, an aldehyde reacts with a ketone in the presence of a base or acid catalyst to form a β-hydroxy ketone, which then dehydrates to yield the α,β-unsaturated ketone. libretexts.org

Once the α,β-unsaturated ketone is formed, it can be converted to an α-haloketone. One method involves the addition of a halogen across the double bond, followed by the elimination of a hydrogen halide. This can be achieved through various reagents and conditions. For instance, a triphenylphosphine (B44618) oxide-catalyzed reductive halogenation using trichlorosilane (B8805176) and an N-halosuccinimide can selectively produce unsymmetrical α-haloketones from α,β-unsaturated ketones. organic-chemistry.orgorganic-chemistry.org This two-step approach, starting from readily available aldehydes and ketones, provides a versatile route to a variety of α-haloketone analogs. mdpi.com

This pathway is particularly useful for creating α-haloketones with specific substitution patterns that might be difficult to achieve through direct halogenation of a saturated ketone. The reaction sequence can be summarized as follows:

Aldol Condensation: An aldehyde and a ketone react to form a β-hydroxy ketone.

Dehydration: The β-hydroxy ketone eliminates water to form an α,β-unsaturated ketone (e.g., a chalcone).

Halogenation: The α,β-unsaturated ketone is treated with a halogenating agent to introduce a halogen at the α-position. organic-chemistry.orgorganic-chemistry.org

This method offers a powerful alternative for the synthesis of complex α-haloketone structures.

Photochemical Synthesis Routes for Brominated Furyl and Thienyl Ketones

Photochemical reactions offer a powerful and often highly selective means of synthesizing complex molecules. In the realm of heterocyclic chemistry, photochemical methods have been successfully employed for the synthesis of brominated furyl and thienyl ketones. These reactions typically involve the irradiation of a bromo-substituted furan (B31954) or thiophene (B33073) precursor in the presence of an aromatic solvent.

Research has demonstrated that 2-formyl- or 2-acyl-furans bearing a bromine atom at the C-3 or C-5 position undergo a photochemical substitution reaction when irradiated with a high-pressure mercury arc lamp in an aromatic solvent. psu.edu This process facilitates the formation of aryl-furyl derivatives. A notable aspect of this photochemical process is its complete selectivity; only bromine atoms located at positions C-3 or C-5 of the furan ring, which are conjugated with the carbonyl group, participate in the substitution reaction. psu.edu Irradiation of a 4-bromo derivative under similar conditions has been shown to be ineffective. psu.edu

This selectivity makes the method particularly useful for synthesizing previously hard-to-obtain compounds like 5-aryl-4-bromo-2-furyl derivatives. psu.eduresearchgate.net For instance, starting from 4,5-dibromo-2-furyl methyl ketone, it is possible to selectively substitute the bromine at the 5-position with an aryl group while retaining the bromine at the 4-position. researchgate.net The irradiation of 4,5-dibromofuran-2-carbaldehyde and 4,5-dibromo-2-furyl methyl ketone in diethyl ether can also lead to selective debromination, yielding products like 4-bromofuran-2-carbaldehyde in high yields. psu.eduresearchgate.net

The irradiation of bromo-thiophene derivatives, such as 5-bromo- or 5-iodo-thiophene-2-carbaldehyde or their corresponding methyl ketones in a benzene (B151609) solution, similarly yields the 5-phenyl derivatives. researchgate.net

Table 1: Photochemical Synthesis of Aryl-Furyl Derivatives

Starting Material Solvent Product Yield (%) Reference
5-Bromo-2-formylfuran Benzene 5-Phenyl-2-formylfuran 70 psu.edu
3-Bromo-2-formylfuran Benzene 3-Phenyl-2-formylfuran 65 psu.edu
4,5-Dibromo-2-formylfuran Benzene 4-Bromo-5-phenyl-2-formylfuran 68 psu.edu
4,5-Dibromo-2-acetylfuran Benzene 4-Bromo-5-phenyl-2-acetylfuran 65 psu.edu

Another efficient photochemical method for the α-bromination of ketones involves the use of N-bromosuccinimide (NBS) under UV-vis irradiation. This approach is notable for its mild conditions, proceeding at room temperature without the need for a catalyst or radical initiator, and produces the corresponding α-brominated ketones in high yields. researchgate.net

Ring-Opening Reactions and Rearrangements to Form Brominated Ketones

Ring-opening reactions provide a strategic pathway to acyclic ketones from cyclic precursors, allowing for the introduction of functionality at specific positions. Visible light-promoted ring-opening of unstrained cycloalkanols represents a novel method for synthesizing distally bromo-substituted alkyl ketones. researchgate.net In this process, an alkoxy radical is generated, which then undergoes β-scission of a cyclic C-C σ-bond. The resulting ring-opened carbon-centered radical is subsequently trapped by a bromine source, such as N-bromosuccinimide (NBS), to yield the brominated ketone. researchgate.net This technique has been successfully applied to various cyclopentanol (B49286) and cyclohexanol (B46403) derivatives. researchgate.net

Another example involves the electrophilic bromination of 2,3-dihydrofuran (B140613) derivatives, which can initiate an unexpected ring-opening at the C(4)-C(5) bond. nih.gov Using N-bromosuccinimide as the electrophilic bromine source, this reaction yields a functionalized brominated product that can be further oxidized to a valuable 1,2-diketo building block. nih.gov Mechanistic studies suggest that the presence of moisture in the solvent may play a role in this transformation. nih.gov

The regioselective introduction of bromine at the α-position of an unsymmetrical ketone can also be achieved through free-radical bromination in the presence of an epoxide like 1,2-epoxycyclohexane. rsc.org The epoxide acts as a scavenger for the halogen acid produced during the reaction, which suppresses any competing ionic acid-catalyzed bromination of the ketone. This allows for selective bromination at the more highly substituted position. However, for less substituted ketones, competing free-radical ring-opening of the epoxide can occur. rsc.org

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is restructured. wiley-vch.de While not always directly producing a brominated ketone, they are fundamental in synthesizing precursors or in reactions involving α-haloketones. For instance, the Favorskii rearrangement involves the treatment of an α-haloketone with a base to form a carboxylic acid derivative, proceeding through a cyclopropanone (B1606653) intermediate. This highlights the reactivity of the α-bromo ketone functional group which is central to the chemistry of this compound.

Table 2: Synthesis of Brominated Ketones via Ring-Opening Reactions

Starting Material Reagents Product Type Reference
Unstrained Cycloalkanols Visible Light, NBS Distal Bromo-substituted Alkyl Ketones researchgate.net
2,3-Dihydrofuran derivatives N-Bromosuccinimide (NBS), DABCO Brominated 1,2-diketones (after oxidation) nih.gov

Iii. Reaction Mechanisms and Reactivity of Phenyl 2 Bromo 2 Propyl Ketone

Nucleophilic Substitution Reactions (S\N1 and S\N2 Pathways)

Nucleophilic substitution reactions of α-halo ketones, such as Phenyl 2-bromo-2-propyl ketone, are fundamental transformations in organic synthesis. These reactions can proceed through either a unimolecular (S\N1) or bimolecular (S\N2) pathway, with the operative mechanism being highly dependent on the reaction conditions and the structure of the substrate. masterorganicchemistry.comscribd.com

For α-halocarbonyl compounds in general, the S\N1 pathway is typically disfavored. jove.comjove.com The formation of a carbocation intermediate at the α-position to a carbonyl group is energetically unfavorable. jove.com This is due to the electron-withdrawing nature of the carbonyl group, which destabilizes the adjacent positive charge. jove.com Resonance delocalization of the carbocation's positive charge onto the carbonyl oxygen would result in an electron-deficient oxygen atom, which is a highly unstable resonance structure. jove.comjove.com

Consequently, nucleophilic substitution on α-halo ketones predominantly occurs via the S\N2 pathway. jove.comjove.com This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bearing the halogen, and the leaving group departs simultaneously. masterorganicchemistry.com However, the reactivity of α-halo ketones in S\N2 reactions is influenced by several factors, including the nature of the nucleophile. The use of strongly basic nucleophiles can lead to competing elimination reactions or the formation of enolate ions. jove.comjove.comntu.edu.sg Therefore, less basic nucleophiles are generally preferred for achieving substitution. jove.comjove.comntu.edu.sg

The efficiency of nucleophilic substitution reactions is significantly influenced by the nature of the leaving group and the structure of the substrate.

Leaving Group Ability:

A good leaving group is a species that can stabilize the negative charge it acquires after departing from the substrate. libretexts.orglibretexts.org In the context of this compound, the bromide ion (Br⁻) is a relatively good leaving group, being the conjugate base of a strong acid (HBr). The ability of the leaving group to depart is a crucial factor in both S\N1 and S\N2 reactions. masterorganicchemistry.comlibretexts.org In S\N1 reactions, a better leaving group accelerates the rate-determining step of carbocation formation. libretexts.org In S\N2 reactions, a good leaving group stabilizes the transition state, thereby increasing the reaction rate. iitk.ac.in The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.org

Substrate Structure:

The structure of the substrate plays a pivotal role in determining the reaction pathway and rate. spcmc.ac.in For S\N2 reactions, steric hindrance around the reaction center is a major consideration. spcmc.ac.in In this compound, the α-carbon is tertiary, meaning it is bonded to three other carbon atoms (the phenyl group and two methyl groups). This significant steric bulk hinders the backside attack required for an S\N2 mechanism, making this pathway less favorable compared to less substituted α-halo ketones. scribd.comspcmc.ac.in

Conversely, the tertiary nature of the α-carbon in this compound would, in principle, favor an S\N1 reaction due to the formation of a relatively stable tertiary carbocation. masterorganicchemistry.compearson.com However, as previously mentioned, the destabilizing electronic effect of the adjacent carbonyl group counteracts this. jove.comjove.com The presence of the phenyl group can offer some resonance stabilization to the carbocation, but this is often not sufficient to make the S\N1 pathway dominant. dalalinstitute.com

The presence of unsaturation at the β-carbon, as in the phenyl group of this ketone, can enhance the rate of nucleophilic substitution, particularly for the S\N1 pathway, by stabilizing the carbocation intermediate through resonance. dalalinstitute.com

Table 1: Factors Influencing Nucleophilic Substitution Pathways

FactorS\N1 PathwayS\N2 PathwayRelevance to this compound
Substrate Structure Favored by tertiary, allylic, and benzylic substrates. libretexts.orgFavored by methyl and primary substrates; disfavored by tertiary substrates due to steric hindrance. scribd.comspcmc.ac.inThe tertiary α-carbon disfavors the S\N2 pathway. The benzylic nature could favor the S\N1 pathway, but this is counteracted by the adjacent carbonyl group.
Leaving Group Rate increases with a better leaving group. libretexts.orgRate increases with a better leaving group. iitk.ac.inBromide is a good leaving group, which is favorable for both pathways.
Nucleophile Favored by weak nucleophiles (e.g., H₂O, ROH). libretexts.orgFavored by strong nucleophiles. libretexts.orgThe choice of nucleophile is critical and can direct the reaction towards substitution or elimination.
Solvent Favored by polar protic solvents (e.g., water, alcohols). libretexts.orglibretexts.orgFavored by polar aprotic solvents (e.g., acetone, DMSO). libretexts.orgThe solvent choice can be used to influence the reaction pathway.

The stereochemistry of nucleophilic substitution reactions is a key diagnostic tool for determining the underlying mechanism.

In a typical S\N2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This results in an inversion of the stereochemical configuration at the chiral center. If the α-carbon of this compound were a stereocenter (which it is not, as it has two methyl groups), an S\N2 reaction would proceed with inversion of configuration.

Conversely, S\N1 reactions proceed through a planar carbocation intermediate. masterorganicchemistry.com The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of products (both retention and inversion of configuration). libretexts.org

For α-halo ketones, even if the reaction proceeds through an enol or enolate intermediate, any chirality at the α-carbon is lost as this carbon becomes sp²-hybridized and planar. libretexts.orgfiveable.me Subsequent reaction would lead to a racemic product. Studies on conformationally fixed α-halo ketones have shown that the stereochemical arrangement of the molecule can significantly impact reactivity, with some isomers being much more reactive than others due to factors like optimal orbital alignment for conjugation and bridging. researchgate.netcdnsciencepub.com

Elimination Reactions (E1 and E2 Pathways)

In addition to substitution, this compound can undergo elimination reactions, where a proton and the bromide leaving group are removed from adjacent carbon atoms to form an alkene. These reactions can also proceed through unimolecular (E1) or bimolecular (E2) pathways. iitk.ac.in

The E1 mechanism, like the S\N1 mechanism, involves the formation of a carbocation intermediate in the rate-determining step. iitk.ac.inmasterorganicchemistry.com A base then removes a proton from a β-carbon to form the double bond. E1 reactions are favored by weak bases and good ionizing solvents. libretexts.org

The E2 mechanism is a concerted process where a base removes a β-proton simultaneously with the departure of the leaving group. iitk.ac.inmasterorganicchemistry.com This pathway requires a strong base. masterorganicchemistry.com

Nucleophilic substitution and elimination reactions are often in competition with each other. libretexts.orglibretexts.org The outcome of the reaction depends on several factors, including the structure of the substrate, the nature of the nucleophile/base, and the reaction conditions.

Substrate Structure: Tertiary halides, like this compound, are prone to elimination reactions, especially under E2 conditions. libretexts.org The steric hindrance that disfavors S\N2 substitution also promotes elimination.

Nature of the Nucleophile/Base: Strong bases, particularly sterically hindered ones like potassium tert-butoxide, strongly favor elimination over substitution. libretexts.orglibretexts.org Strong, but less hindered, nucleophiles/bases can lead to a mixture of substitution and elimination products. Weakly basic, but good, nucleophiles favor substitution.

Reaction Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and lead to an increase in the number of molecules, which is entropically favored. masterorganicchemistry.com

In the case of this compound, reaction with a strong, non-nucleophilic base would likely lead to the E2 product. The use of a strong, nucleophilic base could result in a mixture of S\N2 and E2 products, with the potential for Favorskii rearrangement as a competing pathway, especially in the presence of strong bases. researchgate.net Weak nucleophiles in a polar protic solvent might favor S\N1/E1 pathways.

When an alkyl halide has more than one type of β-hydrogen, the E2 reaction can potentially form more than one alkene product. The regioselectivity of the elimination is governed by Zaitsev's rule and Hofmann's rule. libretexts.org

Zaitsev's Rule: States that the major product of an elimination reaction is the more substituted (and therefore more stable) alkene. orgoreview.comchemistrysteps.com This is typically observed when using small, unhindered bases. wikipedia.org

Hofmann's Rule: Predicts the formation of the least substituted alkene as the major product. libretexts.org This outcome is favored when using a bulky, sterically hindered base or when the leaving group is large. wikipedia.orgmasterorganicchemistry.com

For this compound, there are two types of β-hydrogens: the hydrogens on the two methyl groups and the ortho-hydrogens on the phenyl ring. Elimination involving the methyl groups would lead to 2-methyl-1-phenylprop-1-ene. Elimination involving the phenyl ring is less likely as it would disrupt the aromaticity. Therefore, the primary consideration for regioselectivity is between the different β-hydrogens if the alkyl portion of the ketone were more complex. In this specific case, all β-hydrogens on the alkyl side are equivalent (on the methyl groups), leading to a single possible alkene product from β-elimination on the alkyl side.

Table 2: Zaitsev vs. Hofmann Product Formation

RuleFavored ProductConditions
Zaitsev More substituted alkene orgoreview.comchemistrysteps.comSmall, unhindered base (e.g., NaOH, NaOEt) wikipedia.org
Hofmann Least substituted alkene libretexts.orgBulky, sterically hindered base (e.g., KOC(CH₃)₃) or a large leaving group wikipedia.orgmasterorganicchemistry.com

The E2 reaction has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. chemistrysteps.comkhanacademy.org This means that the hydrogen atom, the two carbon atoms involved, and the leaving group all lie in the same plane, with the hydrogen and the leaving group on opposite sides of the C-C bond (a dihedral angle of 180°). chemistrysteps.comlibretexts.org This alignment allows for the smooth overlap of the C-H bonding orbital with the C-X antibonding orbital, facilitating the formation of the new π-bond. youtube.com

In acyclic systems like this compound, rotation around the C-C single bond can usually allow the molecule to adopt the required anti-periplanar conformation. The presence of bulky groups, such as the phenyl group, might influence the conformational equilibrium, but the E2 elimination should still be possible. The stereoselectivity of the reaction (i.e., the formation of E or Z isomers) would depend on the relative stabilities of the transition states leading to each isomer. chemistrysteps.com Generally, the transition state leading to the more stable trans (E) alkene is favored. libretexts.org

Rearrangement Reactions Involving Alpha-Bromo Ketones

Alpha-bromo ketones are versatile intermediates in organic synthesis, known to participate in a variety of rearrangement reactions. These transformations often proceed through carbocationic intermediates, leading to significant structural reorganization and the formation of diverse products.

The presence of a bromine atom on the carbon alpha to the carbonyl group in this compound allows for the formation of a carbocationic intermediate under certain conditions, such as in the presence of a Lewis acid. The departure of the bromide ion generates a secondary carbocation stabilized by the adjacent phenyl group. Such carbocations are prone to rearrangement to form more stable species, a phenomenon that profoundly influences the final product distribution.

Carbocation rearrangements typically occur through 1,2-hydride or 1,2-alkyl shifts. researchgate.net In the case of the carbocation derived from this compound, a 1,2-hydride shift from the adjacent methyl group would lead to a more stable tertiary carbocation. This rearranged cation can then be trapped by a nucleophile or undergo elimination to yield a variety of products. The relative rates of these competing pathways—direct reaction at the initial carbocation versus rearrangement followed by reaction—are influenced by factors such as the stability of the carbocations involved, the nature of the solvent, and the reaction temperature. rsc.org For instance, treatment of a related alpha-bromo ketone with a Lewis acid in a non-nucleophilic solvent might favor rearrangement and subsequent elimination, leading to an unsaturated ketone.

The stability of carbocations follows the general trend: tertiary > secondary > primary. Therefore, any rearrangement that leads to a more highly substituted carbocation is generally favored. The specific products formed from the reaction of this compound will depend on the precise reaction conditions employed, which can be tuned to favor a particular reaction pathway and, consequently, a desired product. rsc.org

The semipinacol rearrangement is a valuable transformation for the construction of α-quaternary carbonyl compounds. wikipedia.orgquimicaorganica.org This reaction involves the 1,2-migration of a carbon substituent to an adjacent carbon bearing a leaving group, typically initiated by the formation of an α-hydroxy carbocation. acs.orgbeilstein-journals.org While this compound itself does not directly undergo a classical semipinacol rearrangement, it can be a precursor to substrates that do.

For instance, the reduction of the carbonyl group of this compound would yield a bromohydrin. Treatment of this bromohydrin with a Lewis acid could then induce a semipinacol-type rearrangement. More commonly, related allylic alcohols are used as substrates for this transformation. beilstein-journals.org A synthetic route starting from a precursor to this compound could be designed to generate an appropriate allylic alcohol.

In a typical semipinacol rearrangement of an allylic alcohol, the reaction can be initiated by electrophilic addition to the double bond, often by a halogen source. quimicaorganica.org This is followed by a 1,2-shift of one of the groups on the adjacent carbon, leading to the formation of a new carbonyl compound with a quaternary center. The choice of migrating group is determined by its migratory aptitude and the stereochemical arrangement of the molecule. The development of asymmetric versions of this reaction, often catalyzed by chiral organocatalysts like cinchona alkaloids, has enabled the synthesis of enantioenriched α-quaternary ketones. wikipedia.orgquimicaorganica.orggoogle.com Green protocols for halogenative semipinacol rearrangements have also been developed, utilizing safer and more environmentally friendly reagents. publish.csiro.au

Redox Reactions of the Carbonyl Group and Halogen Moiety

The carbonyl group and the carbon-bromine bond in this compound are both susceptible to redox reactions, allowing for the selective transformation of this molecule into other valuable compounds.

The ketone functionality in this compound can be selectively reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents.

A common and mild reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com It is known for its chemoselectivity in reducing aldehydes and ketones without affecting other functional groups such as esters or, importantly in this case, the carbon-halogen bond under standard conditions. masterorganicchemistry.comyoutube.com The reduction of a ketone with sodium borohydride proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide upon workup. youtube.comrsc.org This reaction would convert this compound into 1-phenyl-2-bromo-2-methylpropan-1-ol.

For stereoselective reductions, enzymatic methods offer a powerful alternative. Ketoreductases (KREDs) can catalyze the reduction of alpha-halo ketones to the corresponding alpha-halo alcohols with high enantiomeric or diastereomeric excess. google.com This approach is particularly valuable when a specific stereoisomer of the product alcohol is desired. Other reducing agents, such as aluminum isopropylate, have also been used for the reduction of alpha-bromo ketones, although these may sometimes lead to rearrangement byproducts. acs.orgacs.org

Table 1: Selected Reducing Agents for α-Bromo Ketones

Reagent Product Type Selectivity
Sodium Borohydride (NaBH₄) Secondary Alcohol High for ketone vs. C-Br bond
Ketoreductases (KREDs) Chiral Secondary Alcohol High stereoselectivity
Aluminum Isopropylate Secondary Alcohol May lead to rearrangements

The oxidation of a ketone to a carboxylic acid is a more complex transformation that typically involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. ncert.nic.in For this compound, a potential pathway for oxidation is the Baeyer-Villiger oxidation. wikipedia.orgquimicaorganica.org

This reaction utilizes a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert a ketone into an ester. chemistrysteps.com The mechanism involves the migration of one of the alkyl or aryl groups from the carbonyl carbon to the adjacent oxygen of the peroxyacid. The migratory aptitude of the substituents is a key factor in determining the structure of the resulting ester. beilstein-journals.org The general order of migratory aptitude is tertiary alkyl > phenyl > primary alkyl > methyl.

In the case of this compound, the two groups attached to the carbonyl carbon are a phenyl group and a 2-bromo-2-propyl group (a tertiary alkyl group). Based on the established migratory aptitudes, the tertiary 2-bromo-2-propyl group would be expected to migrate in preference to the phenyl group. This would lead to the formation of 2-bromo-2-propyl benzoate. This ester could then be hydrolyzed under acidic or basic conditions to yield benzoic acid and 2-bromo-2-propanol. The Baeyer-Villiger oxidation of alpha-substituted ketones can be a synthetically useful transformation. publish.csiro.au

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

Migrating Group Aptitude
Tertiary alkyl Highest
Cyclohexyl High
Secondary alkyl, Benzyl Moderate
Phenyl Moderate
Primary alkyl Low
Methyl Lowest

This table presents a general trend in migratory aptitude. beilstein-journals.org

Iv. Derivatization Strategies and Synthetic Utility of Phenyl 2 Bromo 2 Propyl Ketone

Formation of Alpha-Amino Ketones

The synthesis of α-amino ketones is a significant transformation in organic chemistry, as this structural motif is present in numerous biologically active compounds and serves as a key building block for various nitrogen-containing molecules. colab.wsrsc.org One of the most direct methods to synthesize α-amino ketones from Phenyl 2-bromo-2-propyl ketone is through nucleophilic substitution.

The reaction involves the displacement of the bromide ion by an amine. colab.wsorganic-chemistry.org This process leverages the electrophilic nature of the carbon atom bonded to the bromine. A wide range of amines, including primary and secondary amines, anilines, and amides, can be used as nucleophiles to generate a diverse library of α-amino ketones. organic-chemistry.org

A general reaction scheme is presented below:

Reaction of this compound with an amine.

C₆H₅C(O)C(Br)(CH₃)₂ + RNH₂ → C₆H₅C(O)C(NHR)(CH₃)₂ + HBr

This transformation is a key step in multi-step syntheses. For instance, a metal-free, one-pot strategy for creating pharmaceutically important α-amino ketones can proceed via an in-situ generated α-bromo ketone intermediate, which is then subjected to nucleophilic substitution by an amine. organic-chemistry.org The reaction's efficiency can be influenced by the nature of the amine, the solvent, and the reaction conditions. The resulting α-amino ketones are valuable intermediates for further synthetic manipulations, including the construction of nitrogen-containing heterocycles. colab.wsresearchgate.net

Table 1: Synthesis of α-Amino Ketones via Nucleophilic Substitution
Reactant 1Reactant 2 (Amine)Product ClassSignificance
This compoundPrimary Amines (R-NH₂)Secondary α-Amino KetonesBuilding blocks for natural products and pharmaceuticals. colab.ws
This compoundSecondary Amines (R₂NH)Tertiary α-Amino KetonesIntermediates for complex nitrogenous compounds.
This compoundAnilines (Ar-NH₂)N-Aryl α-Amino KetonesPrecursors for pharmacologically active heterocycles.

Synthesis of Alpha-Hydroxy Ketones

Alpha-hydroxy ketones, also known as acyloins, are another class of valuable organic compounds that can be synthesized from this compound. researchgate.netorganic-chemistry.org These compounds are versatile intermediates in organic synthesis. researchgate.net Two primary methods for this conversion are hydrolysis and direct oxidation.

The hydrolysis of this compound to its corresponding α-hydroxy ketone, 2-hydroxy-2-methyl-1-phenylpropan-1-one, is a classic example of a nucleophilic substitution reaction where water acts as the nucleophile. Given the structure of the substrate—a tertiary α-bromo ketone—the reaction typically proceeds through an Sₙ1 mechanism. rsc.orgrsc.org

The mechanism involves two main steps:

Formation of a Carbocation: The reaction is initiated by the slow, rate-determining departure of the bromide ion, a good leaving group. This results in the formation of a stable tertiary carbocation intermediate. The stability of this carbocation is enhanced by the adjacent phenyl group.

Nucleophilic Attack by Water: The carbocation is then rapidly attacked by a water molecule. A subsequent deprotonation step yields the final α-hydroxy ketone product. rsc.org

The rate of this hydrolysis reaction is primarily dependent on the concentration of the α-bromo ketone and is independent of the nucleophile's concentration, which is characteristic of an Sₙ1 reaction. rsc.orgrsc.org

Beyond simple hydrolysis, more advanced methods exist for the α-hydroxylation of ketones. While many techniques focus on the direct oxidation of the ketone itself, specific methods have been developed for the conversion of α-bromo ketones into α-hydroxy ketones. organic-chemistry.orgresearchgate.net

One such method involves a photoinduced one-electron transfer. Hantzsch esters can act as photoreductants, donating an electron to the α-bromo ketone under photoirradiation. researchgate.net This process initiates a radical reaction pathway. The resulting radical species can react with molecular oxygen, and subsequent steps involving the Hantzsch ester lead to the formation of the α-hydroxy ketone. researchgate.net The outcome of such reactions can be highly dependent on the specific conditions, including the solvent and oxygen concentration. researchgate.net

Other direct oxidation strategies for ketones often employ oxidizing agents like Oxone in the presence of other reagents to achieve α-hydroxylation, providing an effective route to these valuable compounds. organic-chemistry.org

Table 2: Comparison of Methods for α-Hydroxy Ketone Synthesis
MethodKey Reagents/ConditionsMechanism TypePrimary Advantage
HydrolysisWater, often in a polar solventSₙ1 Nucleophilic Substitution rsc.orgStraightforward, uses simple reagents.
Direct Oxidation (Photoreduction)Hantzsch Ester, Visible Light, O₂Radical researchgate.netUses environmentally benign sources (light, O₂). researchgate.net

Applications in Heterocyclic Compound Synthesis

Alpha-haloketones are recognized as exceptionally versatile building blocks for the synthesis of heterocyclic compounds due to their bifunctional nature. nih.gov this compound, with its electrophilic carbonyl carbon and the carbon atom bearing the bromine, is well-suited for constructing various ring systems.

The dual electrophilic sites in this compound allow for reactions with dinucleophiles to form heterocyclic rings. For example, it can react with compounds containing both a nitrogen and a sulfur atom (like thioamides) or two nitrogen atoms (like thioureas) in parallel cyclization reactions to generate heteroaromatic compounds. researcher.life

The general strategy involves an initial nucleophilic attack at one electrophilic site, followed by an intramolecular cyclization at the second site. This approach is widely used to synthesize important heterocyclic scaffolds. For instance, α-bromo ketones can be reacted with o-phenylenediamine under catalytic conditions to yield quinoxalines, a class of nitrogen-containing heterocycles. researcher.life

The derivatives of this compound, particularly the α-amino and α-hydroxy ketones, as well as the heterocyclic compounds formed from it, are often key intermediates in the synthesis of pharmaceuticals. organic-chemistry.orgresearcher.life

For example, 1,5-benzodiazepines and quinoxalines, which can be synthesized using α-bromo ketones, are important heterocyclic structures found in many pharmaceutical agents. researcher.life Furthermore, the core structure of this compound is related to precursors used in the synthesis of various bioactive molecules, including some psychoactive substances. nih.gov The ability to readily introduce functionalities like amino and hydroxyl groups, and to participate in cyclization reactions, makes this compound a valuable starting material in medicinal chemistry research and drug development.

Utility in C-C Bond Forming Reactions

The construction of carbon-carbon (C-C) bonds is a fundamental objective in organic synthesis. This compound is a potent electrophile, readily participating in reactions with carbon-based nucleophiles to form new C-C bonds, thereby enabling the assembly of intricate carbon skeletons.

One of the most powerful methods for C-C bond formation involves the reaction of carbonyl compounds with organometallic reagents, such as Grignard reagents (R-MgX). thermofisher.com These reagents behave as strong nucleophiles, readily attacking the electrophilic carbon of the ketone group. masterorganicchemistry.com

The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), proceeds via nucleophilic addition to the carbonyl group. organic-chemistry.orgyoutube.com This initial addition results in the formation of a magnesium alkoxide intermediate. Due to the presence of the bromine atom on the adjacent carbon, this intermediate can undergo a subsequent intramolecular SN2 reaction, leading to the formation of an epoxide. youtube.com Acidic workup of the reaction mixture then protonates the alkoxide (if the epoxide does not form) or opens the epoxide ring to yield the final tertiary alcohol product. youtube.com

For instance, the reaction with methylmagnesium bromide would be expected to yield 1,1-dimethyl-2-phenyloxirane as an intermediate, which upon acidic workup would produce 2-methyl-1-phenylpropane-1,2-diol. However, the more direct product from the Grignard addition followed by hydrolysis is a tertiary alcohol. libretexts.org For example, reacting this compound with phenylmagnesium bromide would result in the formation of a new C-C bond, leading to a tertiary alcohol after hydrolysis. study.com

Table 1: Example of Grignard Reaction with an α-Bromoketone

Reactant 1 Reactant 2 (Grignard) Intermediate Final Product (after acidic workup)

Note: The precise outcome can be influenced by reaction conditions, and side reactions may occur.

Derivatization for Analytical Enhancement

In analytical chemistry, it is often necessary to chemically modify an analyte to improve its suitability for a particular analytical technique. This process, known as derivatization, is particularly important for gas chromatography (GC) and liquid chromatography (LC) analyses. nih.govmdpi.com

Direct analysis of this compound can present challenges due to factors like thermal instability or poor chromatographic behavior. Derivatization can overcome these limitations by converting the ketone into a more stable and readily detectable compound. nih.gov

A widely adopted method for the derivatization of ketones is the reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comnih.gov This reaction transforms the ketone into its corresponding oxime derivative. sigmaaldrich.com The resulting PFBHA-oxime is significantly more volatile and thermally stable, leading to improved peak shape and resolution in gas chromatography. nih.govsigmaaldrich.com

Furthermore, the pentafluorobenzyl group is strongly electron-capturing. This property dramatically enhances the sensitivity of detection when using an electron capture detector (ECD) or when employing negative chemical ionization (NCI) mass spectrometry. nih.govresearchgate.net The NCI mode, in particular, offers high selectivity and sensitivity for detecting such derivatives. nih.gov

Table 2: Benefits of Derivatization with PFBHA

Analytical Parameter Improvement after Derivatization Rationale
Detectability Significantly Enhanced Introduction of the highly electrophoric pentafluorobenzyl group allows for sensitive detection by ECD and NCI-MS. nih.gov
Chromatographic Performance Improved Peak Shape & Resolution The resulting oxime derivative is more volatile and thermally stable than the parent ketone. nih.govsigmaaldrich.com
Selectivity Increased NCI-MS provides high selectivity, reducing interference from matrix components. nih.gov

| Stability | Increased | The derivatized compound is less prone to degradation at the elevated temperatures used in GC analysis. sigmaaldrich.com |

Another, though more complex, approach involves a tandem oximation-silylation procedure. nih.gov This two-step process first converts the ketone to an oxime, followed by silylation of any other active hydrogen atoms in the molecule. The resulting derivatives are generally stable and exhibit good chromatographic properties. nih.gov However, this method requires stringent anhydrous conditions to prevent the degradation of the silylation reagents. nih.gov

Compound Reference Table

Table 3: List of Chemical Compounds

Compound Name
This compound
Methylmagnesium bromide
Magnesium alkoxide
1,1-dimethyl-2-phenyloxirane
2-Methyl-1-phenylpropane-1,2-diol
Phenylmagnesium bromide

V. Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a comprehensive basis set such as 6-311++G(d,p), is frequently employed for accurate predictions of molecular geometries and vibrational spectra. rsc.orgscience.gov

For "Phenyl 2-bromo-2-propyl ketone," a DFT/B3LYP/6-311++G(d,p) level of theory calculation would be performed to determine its optimized molecular geometry in the gas phase. This process identifies the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. Once the optimized structure is obtained, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions within the molecule.

The calculated vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. A comparison between the theoretical and experimental spectra can confirm the molecular structure and the accuracy of the computational model. Key vibrational modes for "this compound" would include the carbonyl (C=O) stretching frequency, typically observed in the 1680-1740 cm⁻¹ region for ketones, the C-Br stretching frequency, and various vibrations associated with the phenyl ring and propyl group. The presence of the bromine atom on the α-carbon can influence the electronic environment of the carbonyl group, potentially shifting its characteristic stretching frequency.

A representative table of calculated vibrational frequencies for a similar α-bromoketone, based on DFT calculations, is presented below to illustrate the expected data.

Vibrational ModeCalculated Frequency (cm⁻¹)Infrared Intensity (km/mol)Assignment
ν(C=O)1715HighCarbonyl stretch
ν(C-Br)650MediumCarbon-bromine stretch
ν(C-H)aromatic3100-3000MediumAromatic C-H stretch
δ(C-H)aliphatic1450-1350MediumAliphatic C-H bend

Conformational Analysis and Potential Energy Surface Scans

The three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as a conformation. Conformational analysis is crucial for understanding the relationship between the structure of a molecule and its physical and chemical properties. For "this compound," rotation around the C(O)-C(phenyl) and C(O)-C(propyl) single bonds can lead to different conformers with varying energies.

A potential energy surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. mdpi.comresearchgate.net This is achieved by systematically changing a specific dihedral angle while optimizing the rest of the molecular geometry at each step. The resulting plot of energy versus the dihedral angle reveals the energy barriers between different conformations and identifies the most stable conformers (energy minima).

For "this compound," a PES scan could be performed by rotating the phenyl group relative to the carbonyl group. This would help in understanding the steric and electronic interactions between the phenyl ring and the bulky 2-bromo-2-propyl group. The most stable conformer would likely be one that minimizes steric hindrance. These computational studies provide a detailed picture of the molecule's flexibility and the relative populations of its different conformations at a given temperature.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying transition states and mapping the reaction pathways. smu.edursc.org For "this compound," which is an α-haloketone, reactions with nucleophiles can proceed through several possible pathways. These include nucleophilic attack at the electrophilic carbonyl carbon or a bimolecular nucleophilic substitution (SN2) reaction at the α-carbon bearing the bromine atom. mdpi.comnih.gov

DFT calculations can be employed to model these reaction pathways. By locating the transition state structures and calculating their energies, the activation energy for each potential pathway can be determined. The pathway with the lower activation energy is predicted to be the kinetically favored one. For instance, a computational study on the reaction of α-bromoacetophenones with hydroxide ion revealed the possibility of a single transition state that can lead to both substitution and addition products, depending on the electronic nature of the substituents on the phenyl ring. nih.gov A similar study on "this compound" would involve modeling the approach of a nucleophile and calculating the energy profile along the reaction coordinate for both possible attack sites. This would provide a detailed understanding of its reactivity and selectivity.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov Computational modeling plays a crucial role in modern SAR by quantifying the structural and electronic properties of molecules, which can then be used to build predictive models. This approach is particularly valuable in drug discovery for designing more potent and selective compounds.

While specific biological activities of "this compound" are not extensively documented in the context of SAR, we can hypothesize a study based on a potential activity, such as antimicrobial effects, as has been done for other propionic acid derivatives. arabjchem.orgresearchgate.net A hypothetical SAR study would involve synthesizing a series of derivatives of "this compound" with various substituents on the phenyl ring. The biological activity of these compounds would then be determined experimentally.

Computationally, a set of molecular descriptors would be calculated for each derivative. These descriptors can be categorized as:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient).

A Quantitative Structure-Activity Relationship (QSAR) model can then be developed using statistical methods to find a mathematical equation that relates the calculated descriptors to the observed biological activity. jmaterenvironsci.com Such a model can help in understanding which molecular properties are important for the desired activity and can be used to predict the activity of new, unsynthesized compounds, thereby guiding further synthetic efforts.

For example, a QSAR study on substituted benzamides with antimicrobial activity found that topological descriptors and shape indices were significant in modeling their activity. nih.gov A similar approach for derivatives of "this compound" could reveal the key structural features required for a specific biological effect.

A representative data table for a hypothetical QSAR study is shown below:

CompoundSubstituent (R)LogPDipole Moment (Debye)Biological Activity (MIC, µM)
1H2.52.850
24-Cl3.22.125
34-OCH₃2.33.575
44-NO₂2.45.010

Vi. Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods

Spectroscopic techniques are paramount for elucidating the molecular structure of Phenyl 2-bromo-2-propyl ketone by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms in this compound.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. For this compound, the spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the two methyl groups. The aromatic protons typically appear as a complex multiplet in the downfield region (around 7.4-8.0 ppm), while the six equivalent protons of the two methyl groups would appear as a sharp singlet in the upfield region (around 1.9-2.2 ppm). The integration of these signals would correspond to a 5:6 ratio.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O) which appears significantly downfield (typically >190 ppm), the aromatic carbons of the phenyl ring (in the 125-140 ppm range), the quaternary carbon atom bonded to the bromine (around 60-70 ppm), and the equivalent methyl carbons (around 30 ppm). libretexts.org

Interactive Table: Typical NMR Spectral Data for this compound
Spectrum Chemical Shift (δ, ppm) Assignment
¹H NMR~7.4-8.0Aromatic protons (C₆H₅)
~2.1Methyl protons (2 x CH₃)
¹³C NMR>190Carbonyl carbon (C=O)
~128-135Aromatic carbons (C₆H₅)
~65Quaternary carbon (C-Br)
~30Methyl carbons (2 x CH₃)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands. nih.gov

A strong, sharp absorption band is observed in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aromatic ketone. spectroscopyonline.com The position of this band is influenced by the conjugation with the phenyl ring. Other significant absorptions include C-H stretching vibrations from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic methyl groups (around 2850-2960 cm⁻¹). libretexts.org The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers (around 500-600 cm⁻¹).

Interactive Table: Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3060C-H StretchAromatic
~2980C-H StretchAliphatic (CH₃)
~1690C=O StretchAromatic Ketone
~1595, ~1450C=C StretchAromatic Ring
~550C-Br StretchAlkyl Bromide

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.

For this compound (C₁₀H₁₁BrO), the molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity at m/z 226 and 228.

High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₁BrO). nih.gov

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule involve the cleavage of the bond adjacent to the carbonyl group (alpha-cleavage). youtube.com This leads to the formation of highly stable acylium ions. The most prominent peaks observed in the mass spectrum are typically the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the phenyl cation (C₆H₅⁺) at m/z 77. nih.gov

Interactive Table: Major Mass Fragments of this compound
m/z Proposed Fragment Ion Formula
226/228Molecular Ion [M]⁺[C₁₀H₁₁BrO]⁺
105Benzoyl cation[C₇H₅O]⁺
77Phenyl cation[C₆H₅]⁺
51Phenyl fragment[C₄H₃]⁺

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. This compound contains two main chromophores: the carbonyl group and the phenyl group.

The spectrum is expected to show two primary absorption bands. The intense band at a shorter wavelength (around 240-250 nm) is attributed to the π → π* transition of the conjugated system involving the phenyl ring and the carbonyl group. A weaker absorption band at a longer wavelength (around 270-300 nm) corresponds to the n → π* transition of the non-bonding electrons on the carbonyl oxygen. nih.govmasterorganicchemistry.com

Interactive Table: UV-Visible Absorption Maxima for this compound
λmax (nm) Electronic Transition Chromophore
~245π → πPhenyl-C=O
~280n → πC=O

Chromatographic Techniques

Chromatographic methods are essential for separating the components of a mixture and for quantifying the amount of a specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for the identification and quantification of volatile and thermally stable compounds like this compound. nih.gov

In GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. This compound will have a specific retention time under a given set of chromatographic conditions.

As the compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum. The resulting spectrum, with its characteristic molecular ion peaks and fragmentation pattern, serves as a chemical fingerprint for definitive identification by comparing it to reference spectra in databases like NIST. nih.gov For quantitative analysis, the area of the chromatographic peak is measured and compared to that of a known standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique essential for the detection and quantification of specific compounds in complex mixtures. The method combines the separation capabilities of liquid chromatography with the precise detection and identification power of mass spectrometry.

In the analysis of this compound, the sample is first introduced into the LC system. The liquid chromatography component separates the target compound from other substances in the mixture based on its physicochemical properties. A common approach is to use a reversed-phase column, such as a C18 column, where separation is achieved based on the compound's hydrophobicity. nih.gov The mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile, is passed through the column, and its composition can be adjusted (gradient elution) to achieve optimal separation. nih.gov

After exiting the chromatography column, the analyte is directed into the mass spectrometer. Here, it undergoes ionization, commonly through electrospray ionization (ESI). The resulting ions are then guided into the first mass analyzer, which selects the specific ion corresponding to this compound (the precursor ion). This ion is then fragmented, and the resulting product ions are analyzed by a second mass analyzer. This two-stage mass analysis (MS/MS) provides a high degree of specificity and significantly reduces background noise, enabling accurate identification and quantification even at very low concentrations. The fragmentation pattern is unique to the molecule's structure and serves as a "fingerprint" for confirmation. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, widely employed for determining the purity of a substance and for quantitative analysis. longdom.org It is instrumental in quality control processes, allowing for the separation and quantification of a target compound from any impurities or by-products. longdom.org

For the analysis of this compound, a reverse-phase HPLC method is typically suitable. sielc.com This method would involve a stationary phase, such as a C18 column, and a mobile phase, which could consist of a mixture of acetonitrile and water, possibly with an acid like phosphoric acid to improve peak shape. sielc.comsemanticscholar.org The compound is detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

The purity of a sample of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. A high percentage area for the main peak indicates high purity. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. The peak area of the analyte in an unknown sample is then compared against this curve to determine its exact concentration. longdom.org The precision and accuracy of HPLC make it an indispensable tool for routine analysis in various scientific and industrial settings. longdom.org

Below is an example of HPLC conditions that could be adapted for the analysis of aromatic ketones.

Table 1: Example HPLC Parameters for Analysis of an Aromatic Ketone

ParameterCondition
Column C18, 5 µm particle size
Mobile Phase Acetonitrile and Water with Phosphoric Acid
Detection UV Spectrophotometry
Application Purity assessment and Quantitative measurement

This interactive table provides example parameters for an HPLC method. The specific conditions would need to be optimized for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. growingscience.com

To perform an X-ray crystallographic analysis of this compound, a high-quality single crystal of the compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. growingscience.com The resulting diffraction pattern is collected and computationally processed to generate a model of the crystal structure.

The data obtained from this analysis includes the unit cell dimensions (the fundamental repeating unit of the crystal), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry elements within the crystal. growingscience.comresearchgate.net Most importantly, it provides the precise coordinates of each atom, allowing for the determination of bond lengths, bond angles, and torsion angles. This detailed structural information is invaluable for understanding the molecule's conformation in the solid state and for confirming its chemical identity. semanticscholar.org

Table 2: Illustrative Crystallographic Data for a Bromo-Organic Compound

ParameterExample Value
Crystal System Orthorhombic
Space Group Pbca
a (Å) 11.5296
b (Å) 7.5013
c (Å) 19.7187
α, β, γ (°) 90
Z (Molecules/unit cell) 8

This interactive table shows example crystallographic data for (Z)-1-bromo-1-nitro-2-phenylethene to illustrate the type of information obtained from an X-ray crystallography study. growingscience.com Data for this compound would be specific to its crystalline form.

Vii. Environmental Fate and Degradation Pathways

Abiotic Transformation Processes

Abiotic transformation processes are chemical reactions that occur without the involvement of microorganisms. For Phenyl 2-bromo-2-propyl ketone, the most significant abiotic degradation pathways are expected to be hydrolysis and photolysis.

In aqueous environments, α-halo ketones can undergo hydrolysis, a reaction with water that results in the substitution of the halogen atom with a hydroxyl group. This process is a critical factor in the natural attenuation of these compounds in water and soil. The rate of hydrolysis is dependent on the structure of the α-halo ketone, pH, and temperature of the surrounding medium.

The hydrolysis of α-halo ketones can proceed through different mechanisms, primarily nucleophilic substitution (SN1 or SN2). The presence of the carbonyl group and the phenyl ring in this compound influences the reaction pathway. The carbonyl group can activate the α-carbon, making it more susceptible to nucleophilic attack.

The final products of the hydrolysis of this compound are expected to be 2-hydroxy-2-methyl-1-phenylpropan-1-one and hydrobromic acid.

Table 1: Factors Influencing the Hydrolysis Rate of α-Bromoketones

Factor Influence on Hydrolysis Rate Rationale
pH Generally increases with increasing pH (alkaline conditions). The hydroxide ion (OH-) is a stronger nucleophile than water, facilitating the displacement of the bromide ion.
Temperature Increases with increasing temperature. Higher temperatures provide the necessary activation energy for the reaction to occur at a faster rate.
Solvent Polarity Rate can be influenced by the polarity of the medium. Polar solvents can stabilize the transition states and intermediates in the substitution reaction.

| Molecular Structure | Steric hindrance around the α-carbon can affect the reaction rate. | Bulky substituents may hinder the approach of the nucleophile, slowing down an SN2 reaction. |

Photolytic degradation, or photolysis, involves the breakdown of a chemical compound by light energy, particularly in the ultraviolet (UV) spectrum. For aromatic ketones like this compound, photolysis can be a significant degradation pathway in the atmosphere and surface waters.

The primary photochemical process for α-bromoketones is the homolytic cleavage of the carbon-bromine (C-Br) bond, which is the weakest bond in the molecule. This cleavage results in the formation of a bromine radical and a ketyl radical. These highly reactive radical species can then undergo a variety of secondary reactions, including:

Hydrogen abstraction: The radicals can abstract hydrogen atoms from other molecules, leading to the formation of the parent ketone (2-methyl-1-phenylpropan-1-one) and hydrogen bromide.

Reaction with oxygen: In the presence of oxygen, the organic radicals can form peroxy radicals, leading to a cascade of oxidative reactions and the formation of various degradation products, including smaller organic acids and carbon dioxide.

Rearrangement: The ketyl radical can undergo rearrangement reactions, potentially leading to the formation of other isomeric products.

The presence of the phenyl group in this compound means it can absorb UV radiation, which can facilitate its photodegradation. Aromatic ketones are known to be photoreactive and can undergo various photochemical reactions, including photo-reduction and photo-isomerization.

Table 2: Key Aspects of Photolytic Degradation of Aromatic Ketones

Aspect Description Potential Products from this compound
Primary Process Homolytic cleavage of the C-Br bond upon absorption of UV radiation. Bromine radical (Br•) and 2-methyl-1-oxo-1-phenylpropan-2-yl radical.
Secondary Reactions Hydrogen abstraction, reaction with molecular oxygen, and radical-radical recombination. 2-methyl-1-phenylpropan-1-one, hydrobromic acid, and various oxygenated organic compounds.

| Influencing Factors | Wavelength and intensity of light, presence of photosensitizers, and the chemical matrix (e.g., presence of organic matter). | Enhanced degradation in the presence of natural photosensitizers like humic acids in surface waters. |

Biotic Transformation Processes

Biotic transformation, or biodegradation, is the breakdown of organic compounds by microorganisms such as bacteria and fungi. This is a crucial process for the removal of many organic pollutants from the environment.

The microbial degradation of halogenated aromatic compounds is a well-studied field, and it is likely that this compound can be biodegraded by specialized microorganisms. The degradation pathway would likely involve two key steps: dehalogenation and cleavage of the aromatic ring.

Dehalogenation: The first and often rate-limiting step is the removal of the bromine atom from the molecule. This can be achieved by various enzymes, including haloalkane dehalogenases, which catalyze the hydrolytic cleavage of the carbon-halogen bond. Reductive dehalogenation, where the halogen is removed and replaced by a hydrogen atom, is another possible mechanism, particularly under anaerobic conditions.

Aromatic Ring Cleavage: Once the bromine has been removed, the resulting aromatic ketone can be further degraded. Bacteria are known to possess enzymatic pathways to break down aromatic rings, typically involving dioxygenase enzymes that incorporate oxygen into the ring, leading to its cleavage and the formation of aliphatic intermediates that can then enter central metabolic pathways.

Several genera of bacteria, such as Pseudomonas, Rhodococcus, and Bacillus, are known for their ability to degrade a wide range of halogenated organic compounds.

Table 3: Potential Microbial Biotransformation Reactions for this compound

Reaction Type Enzymatic Process Resulting Product
Hydrolytic Dehalogenation Catalyzed by haloalkane dehalogenases. 2-hydroxy-2-methyl-1-phenylpropan-1-one
Reductive Dehalogenation Removal of bromine with the addition of electrons. 2-methyl-1-phenylpropan-1-one

| Oxidative Ring Cleavage | Action of dioxygenase enzymes on the aromatic ring. | Aliphatic carboxylic acids |

The rate at which this compound is biodegraded in the environment is influenced by a multitude of factors. These factors can affect the viability and enzymatic activity of the degrading microorganisms as well as the bioavailability of the compound itself.

Table 4: Factors Influencing the Biodegradation Rate of this compound

Factor Effect on Biodegradation Rate Explanation
Oxygen Availability Higher rates under aerobic conditions for many pathways. Oxygen is often required as a co-substrate for the initial enzymatic attack on the aromatic ring by dioxygenases.
Temperature Rate generally increases with temperature up to an optimum. Microbial metabolic activity is temperature-dependent. Extreme temperatures can inhibit or halt biodegradation.
pH Optimal degradation occurs within a specific pH range (typically near neutral). The activity of microbial enzymes is highly sensitive to pH.
Nutrient Availability The presence of nutrients like nitrogen and phosphorus is essential. Microorganisms require these nutrients for growth and to sustain their metabolic activities.
Microbial Population A higher concentration of adapted microorganisms leads to a faster degradation rate. The presence of a microbial community already acclimated to similar compounds will enhance degradation.
Bioavailability The compound must be accessible to the microorganisms. Low water solubility and strong adsorption to soil organic matter can reduce the bioavailability and thus the degradation rate.

| Presence of other organic compounds | Can either enhance (co-metabolism) or inhibit degradation. | Some compounds can serve as primary energy sources, stimulating the degradation of the target compound, while others may be toxic or preferentially degraded. |

Viii. Conclusion and Future Research Directions

Summary of Current Understanding

Phenyl 2-bromo-2-propyl ketone, also known as 2-bromo-2-methyl-1-phenylpropan-1-one or α-bromoisobutyrophenone, is an α-haloketone that serves as a valuable intermediate in organic synthesis. fiveable.me The core of its chemical behavior lies in the presence of two key functional groups: a carbonyl group and a bromine atom on the adjacent (alpha) tertiary carbon. This arrangement dictates its reactivity, making it a subject of interest for constructing more complex molecular architectures.

The primary characteristic of this compound is the electrophilic nature of the α-carbon bonded to the bromine atom. The electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom polarize the carbon-bromine bond, rendering the α-carbon susceptible to attack by nucleophiles. fiveable.menih.gov This reactivity facilitates a range of nucleophilic substitution reactions, allowing for the introduction of new functional groups at a sterically hindered position. fiveable.me

Its role as a synthetic building block is well-established, particularly in the formation of various heterocyclic compounds, which are scaffolds of significant importance in medicinal chemistry and materials science. nih.govmdpi.com The compound is known to react with a variety of nucleophiles, including those containing nitrogen, oxygen, and sulfur, to form five- or six-membered rings. nih.gov Furthermore, like other α-bromoketones, it can undergo elimination reactions under basic conditions to yield α,β-unsaturated ketones, providing another pathway for molecular diversification. fiveable.melibretexts.org

Traditional synthesis of this and related α-bromoketones often involves the direct bromination of the parent ketone (2-methyl-1-phenylpropan-1-one) using reagents like elemental bromine (Br₂) in an acidic solvent such as acetic acid. mdpi.commasterorganicchemistry.com This method proceeds through an acid-catalyzed enol intermediate which then acts as the nucleophile, attacking the electrophilic bromine. libretexts.orgmasterorganicchemistry.com However, these classical methods can suffer from drawbacks, including the use of hazardous reagents, potential for over-bromination to form α,α-dibromo by-products, and the generation of corrosive hydrogen bromide (HBr) gas. mdpi.com

Table 1: Fundamental Properties and Reactivity of this compound

Property Description
IUPAC Name 2-bromo-2-methyl-1-phenylpropan-1-one
Molecular Formula C₁₀H₁₁BrO
Key Functional Groups Ketone (carbonyl), Tertiary Alkyl Bromide
Primary Reactive Site Electrophilic α-carbon
Common Reaction Types Nucleophilic Substitution, Elimination
Synthetic Utility Intermediate for heterocycle synthesis nih.gov, Precursor to α,β-unsaturated ketones libretexts.org

Identification of Research Gaps

Despite the foundational understanding of the reactivity of α-haloketones, the body of research focusing specifically on sterically hindered examples like this compound is comparatively limited. This specificity presents several gaps in the current scientific literature.

Green and Sustainable Synthesis: A significant gap exists in the development of environmentally benign synthetic routes. Many established protocols rely on toxic reagents and solvents, and efforts to render these processes greener and more efficient are still needed. mdpi.com While photocatalytic methods for producing α-haloketones from olefins are emerging, their application to hindered aromatic ketones is an area ripe for exploration. acs.org The development of methods that avoid hazardous reagents and minimize waste, such as those using recyclable ionic liquids or catalytic systems with safer halogen sources, remains underdeveloped for this specific substrate. researchgate.net

Asymmetric Synthesis and Stereocontrol: The α-carbon in this compound is prochiral, but because it is a tertiary center, it cannot be directly deprotonated to form a simple enolate for asymmetric alkylation without losing the bromine. Developing catalytic asymmetric methods that utilize this compound to generate chiral quaternary centers is a formidable challenge. nih.gov While progress has been made in the asymmetric α-arylation of simpler α-haloketones, applying these methods to more sterically demanding substrates like this compound is not straightforward and represents a significant research gap. nih.govpharmtech.com

Expanded Catalytic Applications: The use of this compound in modern catalytic transformations is not extensively documented. Its potential as a substrate in photoredox catalysis, for instance, where it could serve as a precursor to tertiary radicals for C-C bond formation, is largely unexplored. acs.org Similarly, its application in dual catalytic systems, combining organocatalysis with other catalytic modes, has not been thoroughly investigated.

Mechanistic and Computational Studies: Detailed mechanistic investigations, particularly those employing computational chemistry, are lacking. Such studies could provide deeper insight into the transition states and reaction pathways involved in its reactions, especially how steric hindrance from the two α-methyl groups influences reactivity and selectivity compared to less-substituted α-bromoketones.

Potential Avenues for Future Investigation

The identified research gaps point toward several promising avenues for future investigation that could significantly advance the utility of this compound and related compounds.

Novel Synthetic Pathways: Future research should prioritize the development of safer and more sustainable methods for its synthesis.

Photocatalysis: Heterogeneous photocatalysis using modified graphitic carbon nitride to synthesize α-haloketones from aromatic olefins offers a promising green alternative that uses atmospheric air as the oxidant under mild conditions. acs.org Adapting such systems for the specific synthesis of this compound could be a key objective.

Continuous Flow Chemistry: Implementing continuous flow processes for the bromination of the parent ketone could mitigate safety risks associated with handling hazardous reagents like bromine and allow for better control over reaction conditions, potentially reducing the formation of by-products. mdpi.com

Electrochemical Methods: Electrochemical oxydihalogenation of alkynes provides a modern route to α,α-dihaloketones and could potentially be adapted for the controlled monohalogenation of specific substrates, avoiding harsh chemical oxidants. organic-chemistry.org

Advanced Catalytic Applications: A major area for future work lies in leveraging the unique structure of the compound in novel catalytic reactions.

Asymmetric Cross-Coupling: Developing stereoconvergent cross-coupling reactions using racemic this compound and organometallic reagents (e.g., arylzincs) could provide a powerful method for synthesizing molecules with chiral quaternary centers. nih.gov This would require the design of sophisticated chiral ligands for transition metals like nickel or palladium that can operate effectively with a sterically hindered electrophile.

Organocatalysis and Photoredox Catalysis: Merging enamine catalysis with photochemistry has shown promise for the α-alkylation of ketones. nih.gov Exploring the direct photoexcitation of an enamine derived from a related ketone, followed by reaction with a bromine source, could offer a novel enantioselective pathway. Furthermore, using this compound as a radical precursor in photoredox-catalyzed C-C bond-forming reactions is a compelling direction. acs.org

Biocatalysis: The use of enzymes, such as "ene"-reductases, under visible light irradiation to catalyze coupling reactions with radical precursors is an emerging field. acs.org Investigating the feasibility of using this compound as a substrate in such biocatalytic systems could lead to highly selective and environmentally friendly transformations.

Photochemical Applications: The photochemistry of α-diketones is a well-studied area, but that of α-haloketones is less so. researchgate.net Future studies could investigate the photochemical behavior of this compound, exploring its potential to undergo rearrangements, cyclizations, or fragmentations upon irradiation to access novel and complex molecular skeletons. libretexts.org Such reactions could be performed within supramolecular hosts to induce enantioselectivity. oaepublish.com

Table 2: Proposed Future Research Directions

Research Area Specific Objective Potential Impact
Novel Synthesis Develop a continuous flow, photocatalytic synthesis from 2-methyl-1-phenylprop-1-ene. Greener, safer, and more efficient production of the title compound. acs.org
Asymmetric Catalysis Design a chiral nickel-ligand complex for the stereoconvergent cross-coupling with aryl boronic acids. Access to valuable chiral molecules containing quaternary stereocenters. nih.gov
Photoredox Catalysis Use as a tertiary radical precursor for coupling with electron-rich arenes or alkenes. New C-C bond-forming strategies for complex molecule synthesis. acs.org
Biocatalysis Screen engineered enzymes for the enantioselective reduction or substitution of the compound. Environmentally benign synthesis of chiral alcohols or other derivatives.
Photochemistry Investigate photochemical cyclization or rearrangement reactions in chiral supramolecular cages. Creation of novel, complex, and enantiopure molecular architectures. oaepublish.com

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Phenyl 2-bromo-2-propyl ketone to maximize yield and purity?

  • Methodology : Optimize bromination of the precursor ketone using controlled stoichiometry (e.g., 1.2 eq Br₂ in anhydrous dichloromethane) under inert conditions (N₂ atmosphere) at 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress using TLC or GC-MS .
  • Key Parameters : Temperature control, solvent polarity, and catalyst selection (e.g., Lewis acids like AlCl₃) influence regioselectivity and yield.

Q. How can researchers mitigate safety risks associated with handling this compound in laboratory settings?

  • Safety Protocols : Use fume hoods for ventilation, wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
  • Storage : Store in airtight containers at 10–25°C, segregated from incompatible materials. Implement spill containment measures using inert absorbents (e.g., vermiculite) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and ketone carbonyl (δ ~200 ppm).
  • IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and C-Br bond (~550 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (m/z ~212) and fragmentation patterns validate molecular weight .

Advanced Research Questions

Q. How does steric hindrance from the 2-bromo-2-propyl group influence the compound’s reactivity in nucleophilic substitution (SN) reactions?

  • Mechanistic Insight : The bulky tert-butyl-like structure reduces SN2 feasibility, favoring SN1 pathways or elimination (E2) under basic conditions. Kinetic studies using varying nucleophiles (e.g., NaI vs. KCN) and solvents (polar aprotic vs. protic) can elucidate dominant mechanisms .
  • Data Interpretation : Monitor reaction intermediates via in-situ FTIR or conduct Hammett analysis to correlate substituent effects with reaction rates .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Experimental Design :

  • Perform dose-response assays across multiple cell lines to assess cytotoxicity thresholds.
  • Use standardized protocols (e.g., CLSI guidelines) for antifungal/antibacterial testing to minimize variability .
    • Data Reconciliation : Cross-validate results with orthogonal assays (e.g., agar diffusion vs. microbroth dilution) and control for solvent interference (e.g., DMSO toxicity) .

Q. How can computational models predict the environmental persistence and toxicity of this compound?

  • QSAR Modeling : Utilize tools like EPI Suite to estimate biodegradation half-lives and bioaccumulation potential.
  • Ecotoxicity Prediction : Apply OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna LC₅₀) and correlate with log P values (~3.38) to assess bioavailability .

Q. What experimental approaches elucidate degradation pathways of this compound under environmental conditions?

  • Hydrolysis/Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-HRMS. Identify intermediates like phenyl propanone or brominated byproducts .
  • Advanced Analytics : Use isotopic labeling (e.g., ¹⁸O-H₂O) to trace oxygen incorporation during hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.